molecular formula C26H24FN3O3 B2878089 3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005065-84-8

3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2878089
CAS No.: 1005065-84-8
M. Wt: 445.494
InChI Key: OWNXZFIABYXDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a pyrrolo-isoxazole-dione derivative characterized by a fused bicyclic core structure. This molecule features three distinct aryl substituents:

  • A 4-(dimethylamino)phenyl group at position 3, contributing electron-donating properties.
  • A 4-fluorophenyl group at position 5, introducing electron-withdrawing effects.
  • An o-tolyl (2-methylphenyl) group at position 2, providing steric bulk and lipophilicity.

The dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione scaffold is structurally related to pyrrolo[3,4-c]pyrazole-diones (e.g., compounds in ) but differs in the substitution of an isoxazole ring instead of a pyrazole .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c1-16-6-4-5-7-21(16)30-23(17-8-12-19(13-9-17)28(2)3)22-24(33-30)26(32)29(25(22)31)20-14-10-18(27)11-15-20/h4-15,22-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNXZFIABYXDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Data (References)
Target Compound 3: 4-(dimethylamino)phenyl; 5: 4-F-phenyl; 2: o-tolyl Not reported Not explicitly provided in evidence
3-(3-Methoxyphenyl)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-dione (21) 3: 3-MeO-phenyl; 5: Me; 2: p-tolyl 168–170 $^1$H NMR (CDCl$_3$): δ 7.45–6.85 (m, aromatic)
3-(4-Fluorophenyl)-5-methyl-2-(p-tolyl)pyrrolo[3,4-c]pyrazole-4,6-dione (23) 3: 4-F-phenyl; 5: Me; 2: p-tolyl 178–180 IR (KBr): 1720 cm$^{-1}$ (C=O)
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 2: 4-Cl-phenyl; 3: 4-(NMe$_2$)phenyl; 5: Ph Not reported RN: 306969-52-8
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 5: 2-Cl-phenyl; 3: 4-(NMe$_2$)phenyl; 2: o-tolyl Not reported Synonyms: AC1MEUMV, MolPort-000-658-681

Key Observations :

Substituent Position and Electronic Effects: The 4-fluorophenyl group in the target compound (position 5) contrasts with the 4-chlorophenyl group in and 2-chlorophenyl in . Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine .

Core Scaffold Differences: Pyrrolo[3,4-d]isoxazole-diones (target, ) exhibit a fused isoxazole ring, whereas pyrrolo[3,4-c]pyrazole-diones () contain a pyrazole ring.

Physical and Spectroscopic Properties

  • Melting Points : Fluorinated derivatives (e.g., , compound 23: 178–180°C) generally exhibit higher melting points than methoxy-substituted analogues (compound 21: 168–170°C), likely due to stronger intermolecular dipole interactions .
  • Spectroscopy : The presence of C=O stretches near 1720 cm$^{-1}$ (IR) and aromatic proton signals between δ 6.85–7.45 ($^1$H NMR) are consistent across pyrrolo-diones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.